4-Diisopropylamino-2-phenyl-butyric acid ethyl ester
Overview
Description
It is commonly used for its potent analgesic properties and is widely employed in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diisopropylamino-2-phenyl-butyric acid ethyl ester typically involves the esterification of 4-Diisopropylamino-2-phenyl-butyric acid with ethanol in the presence of an acid catalyst. . The reaction conditions generally include refluxing the mixture of the carboxylic acid and ethanol with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Diisopropylamino-2-phenyl-butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Diisopropylamino-2-phenyl-butyric acid.
Reduction: 4-Diisopropylamino-2-phenyl-butanol.
Substitution: Various amides and esters depending on the nucleophile used.
Scientific Research Applications
4-Diisopropylamino-2-phenyl-butyric acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies involving cell membrane permeability and anesthetic mechanisms.
Medicine: Widely used as a local anesthetic in medical procedures due to its potent analgesic properties.
Industry: Utilized in the formulation of topical anesthetic creams and ointments.
Mechanism of Action
4-Diisopropylamino-2-phenyl-butyric acid ethyl ester exerts its effects by blocking sodium channels in nerve cells, thereby preventing the initiation and propagation of nerve impulses. This action results in a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and inhibiting the influx of sodium ions .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another amide-type local anesthetic with similar analgesic properties.
Bupivacaine: Known for its long-lasting anesthetic effects.
Procaine: An ester-type local anesthetic with a shorter duration of action compared to amide-type anesthetics.
Uniqueness
4-Diisopropylamino-2-phenyl-butyric acid ethyl ester is unique due to its high potency and long duration of action compared to other local anesthetics. Its chemical structure allows for strong binding to sodium channels, resulting in effective and prolonged anesthesia .
Properties
IUPAC Name |
ethyl 4-[di(propan-2-yl)amino]-2-phenylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-6-21-18(20)17(16-10-8-7-9-11-16)12-13-19(14(2)3)15(4)5/h7-11,14-15,17H,6,12-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVJVVGZQUOUOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN(C(C)C)C(C)C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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